6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide
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Description
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide, also known as TH287, is a small molecule inhibitor that has gained attention in scientific research due to its potential in cancer treatment.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds, which are crucial for the development of new therapeutic agents and materials. For example, the interaction of certain amino compounds with hydrazine hydrate has been used to synthesize substituted pyrrolo[1,2-a]imidazole and pyridine derivatives, highlighting the versatility of heterocyclic chemistry in producing complex structures (Chumachenko, Shablykin, & Brovarets, 2013).
Dyeing Polyester Fibers
In material science, novel heterocyclic aryl monoazo organic compounds, including derivatives similar to "6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide," have been synthesized for dyeing polyester fibers. These compounds exhibit high efficiency and fastness properties, making them suitable for textile applications. Additionally, they have shown antioxidant, antitumor, and antimicrobial activities, indicating potential for biomedical applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
properties
IUPAC Name |
6-imidazol-1-yl-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-13-4-6-19-11)8-1-2-9(16-15-8)17-5-3-12-7-17/h1-7H,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGFJWLWOCUQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=NC=CS2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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